Chlorhydrate d'acide α-aminoisobutyrique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

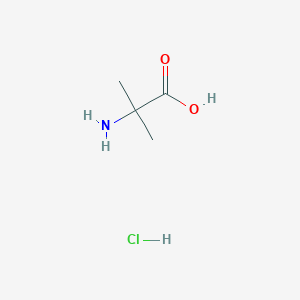

Alpha-Aminoisobutyric acid, hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO2 and its molecular weight is 139.58. The purity is usually 95%.

BenchChem offers high-quality alpha-Aminoisobutyric acid, hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Aminoisobutyric acid, hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Substrat du système de transport des acides aminés A

Le α-aminoisobutyrate de méthyle (MAIB) sert de substrat spécifique pour le système de transport des acides aminés A. Ce système est responsable du transport des acides aminés à travers les membranes cellulaires. Les chercheurs utilisent le MAIB pour étudier la cinétique, la régulation et la spécificité de ce système de transport .

Analyse conformationnelle dans les foldamères

Dans les études scientifiques, l'acide α-aminoisobutyrique (Aib) est un élément constitutif précieux pour la conception de foldamères, des molécules de type peptide dotées de structures secondaires bien définies. Des techniques telles que les spectroscopies Raman, Raman d'activité optique (ROA), infrarouge (IR) et dichroïsme circulaire vibrationnel (VCD) ont été utilisées pour analyser les préférences conformationnelles des foldamères Aib en solution et leurs interactions avec les bicouches .

Mécanisme D'action

Target of Action

It has been suggested that it may interact withCorticoliberin and Pro-neuropeptide Y in humans .

Mode of Action

It is known to be a strong helix inducer in peptides due to the Thorpe–Ingold effect of its gem-di methyl group . This property allows it to influence the structure of peptides, potentially affecting their function .

Biochemical Pathways

Aminoisobutyric acid hydrochloride is a metabolite of branched-chain amino acids (BCAA). It has been found to activate the AMPK/Nrf-2 pathway , which is known to prevent ferroptosis and ameliorate lung ischemia-reperfusion injury . It is also involved in the synthesis of peptides through ribosomal elongation .

Pharmacokinetics

It is known that the compound is soluble in water , which could influence its absorption and distribution in the body.

Result of Action

The result of Aminoisobutyric acid hydrochloride’s action is largely dependent on its role as a strong helix inducer in peptides . This property can influence the structure and function of peptides, potentially leading to various biological effects. For instance, it has been found to prevent ferroptosis and ameliorate lung ischemia-reperfusion injury .

Action Environment

The action of Aminoisobutyric acid hydrochloride can be influenced by various environmental factors. For instance, its solubility in water could affect its absorption and distribution in the body.

Analyse Biochimique

Biochemical Properties

Aminoisobutyric acid hydrochloride is a strong helix inducer in peptides due to the Thorpe–Ingold effect of its gem-di-methyl group . It is compatible with ribosomal elongation of peptide synthesis .

Cellular Effects

Aminoisobutyric acid hydrochloride has been shown to have anti-inflammatory effects and induce fatty acid oxidation . It can inhibit inflammation and insulin resistance in adipocytes through an AMPK-dependent signaling pathway .

Molecular Mechanism

The molecular mechanism of Aminoisobutyric acid hydrochloride involves the activation of the AMPK/Nrf-2 signaling pathway . This activation leads to the up-regulation of the expressions of GPX4 and SLC7A11, thereby protecting against I/R-induced increase in ROS and ferroptosis in the lung .

Temporal Effects in Laboratory Settings

The stability of amino acids, including Aminoisobutyric acid hydrochloride, in human serum following different preprocessing and pre-storage procedures has been investigated

Dosage Effects in Animal Models

In animal models, Aminoisobutyric acid hydrochloride has shown protective effects against lung ischemia-reperfusion injury . Mice with lung I/R injury were pre-treated or post-treated with Aminoisobutyric acid hydrochloride (150 mg/kg/day), given by gavage or intraperitoneal injection .

Metabolic Pathways

Aminoisobutyric acid hydrochloride is a natural metabolite of valine . It is produced in skeletal muscle during exercise and can increase circulating concentrations .

Transport and Distribution

The transport of amino acids, including Aminoisobutyric acid hydrochloride, is very important for brain function

Propriétés

IUPAC Name |

2-amino-2-methylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-4(2,5)3(6)7;/h5H2,1-2H3,(H,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHPUEPQOHXZSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2432912.png)

![6-(3,5-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2432923.png)

![2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B2432927.png)

![(1R,2S)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclopropane-1-carboxylic acid](/img/structure/B2432929.png)

![2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2432930.png)